BenchChemオンラインストアへようこそ!

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2

Solid-Phase Peptide Synthesis Racemization Capillary Electrophoresis

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 is a synthetic, N-acetylated, C-amidated tripeptide composed of tryptophan, lysine, and tyrosine, each in racemic (DL) configuration. The conserved Trp-Lys-Tyr (WKY) sequence is established in the literature as the core pharmacophore of the endogenous vasoactive hormone urotensin II (UII) and its related peptide (URP), where it adopts a critical inverse γ-turn conformation for receptor interaction.

Molecular Formula C28H36N6O5
Molecular Weight 536.6 g/mol
Cat. No. B10846602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-Trp-DL-Lys-DL-Tyr-NH2
Molecular FormulaC28H36N6O5
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N
InChIInChI=1S/C28H36N6O5/c1-17(35)32-25(15-19-16-31-22-7-3-2-6-21(19)22)28(39)33-23(8-4-5-13-29)27(38)34-24(26(30)37)14-18-9-11-20(36)12-10-18/h2-3,6-7,9-12,16,23-25,31,36H,4-5,8,13-15,29H2,1H3,(H2,30,37)(H,32,35)(H,33,39)(H,34,38)
InChIKeyNIAKXWGYSYBRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 for Research: A Protected Racemic Urotensin Pharmacophore Tripeptide


Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 is a synthetic, N-acetylated, C-amidated tripeptide composed of tryptophan, lysine, and tyrosine, each in racemic (DL) configuration . The conserved Trp-Lys-Tyr (WKY) sequence is established in the literature as the core pharmacophore of the endogenous vasoactive hormone urotensin II (UII) and its related peptide (URP), where it adopts a critical inverse γ-turn conformation for receptor interaction [1]. The compound is also the subject of patent literature describing Trp-Lys-Tyr-containing peptides as angiotensin-converting enzyme (ACE) inhibitors [2]. The Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 variant provides a terminally protected, stereochemically complex model of this biologically essential triad.

Why Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 Cannot Be Replaced by Generic Trp-Lys-Tyr Peptides


Simple substitution of this compound with an unprotected, non-racemic WKY tripeptide fails on three fronts critical for research reproducibility. First, the N-terminal acetyl and C-terminal amide caps are essential to eliminate terminal charge effects, enabling this peptide to serve as a neutral, proteinogenic backbone mimic in conformational analysis, a role free-acid or free-amine WKY peptides cannot fulfill . Second, the intentional DL-racemization creates a defined mixture of multiple stereoisomers, making it a validated system for studying racemization kinetics during solid-phase peptide synthesis (SPPS), with each coupling cycle producing approximately 0.4% or less of new stereoisomers [1]. An L,L,L-configured peptide would be entirely unsuitable for this application. Third, the Trp-Lys-Tyr triad is the established pharmacophore of urotensin II, and its N- and C-terminal modifications are known to modulate receptor affinity; changing the terminal groups directly alters biological readouts, rendering substitution scientifically invalid .

Quantitative Differentiation of Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 vs. Closest Analogues


Racemization Rate Monitoring via Defined DL-Stereoisomer Mixture vs. Single L-Configuration Tripeptide

The Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 compound provides a multi-stereoisomer baseline essential for SPPS racemization studies. A related tripeptide system, D-Tyr-L-Lys-L-Trp, was used to establish that racemization during coupling occurs at a rate of ≤0.4% per synthetic cycle, with all eight optical isomers successfully separated and quantified by capillary electrophoresis using 18-crown-6 tetracarboxylic acid as a chiral selector [1]. A single L,L,L-configured tripeptide (e.g., Ac-Trp-Lys-Tyr-NH2) lacks the stereochemical complexity necessary to serve as a system suitability standard or to permit direct quantification of individual D-epimers. The target compound’s inherent DL mixture enables its immediate use as a multi-component reference without requiring individual synthesis of each isomer.

Solid-Phase Peptide Synthesis Racemization Capillary Electrophoresis Stereochemical Purity

Conformational Integrity of the Trp-Lys-Tyr Pharmacophore: Ac-DL-Tripeptide as a Turn Mimic Scaffold

Within the urotensin system, the Trp-Lys-Tyr sequence is documented to adopt an inverse γ-turn conformation essential for UT receptor binding [1]. Azasulfuryl-modified UII(4-11) analogs exploring this triad demonstrated up to 50% reduction of UII and URP effects in a rat aortic ring bioassay, with competitive binding affinities measured against ¹²⁵I-hUII in CHO cells expressing the UT receptor [1]. The Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 compound, with its protected termini, serves as a neutral, linear template for systematic modification of this pharmacophore. A free N-terminal tripeptide such as H-Trp-Lys-Tyr-OH presents a +1 charge at physiological pH and a negatively charged C-terminus, which alters intramolecular electrostatic interactions and can destabilize the γ-turn conformation. This difference is critical for any downstream structure-activity relationship (SAR) study, where terminal charge artifacts can mask or exaggerate the contributions of side-chain modifications.

Urotensin II Inverse γ-Turn Conformational Analysis GPCR Pharmacology

ACE Inhibitory Activity of the Trp-Lys-Tyr Core: Classification as an Antihypertensive Lead Motif

Japanese patent JP3364210B2 explicitly claims peptides with the structure Trp-Lys-Tyr as angiotensin-converting enzyme (ACE) inhibitors, prepared via either enzymatic or chemical synthesis and intended for use in pharmaceuticals and functional foods for hypertension prophylaxis [1]. The patent establishes the ACE inhibitory activity of the core sequence. The Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 derivative, incorporating N-acetyl and C-amide protecting groups along with DL stereochemistry, can be evaluated as a stabilized, proteolytically resistant analog. While no direct comparative IC50 data for Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 versus the unprotected WKY tripeptide were identified, the structural modifications are expected to enhance resistance to exopeptidase degradation, potentially extending half-life in enzymatic assay conditions—a parameter that procurement stakeholders evaluating ACE inhibitor screening campaigns must consider.

ACE Inhibition Antihypertensive Peptide Enzymatic Assay Food-Derived Bioactive Peptide

Optimal Research Applications for Ac-DL-Trp-DL-Lys-DL-Tyr-NH2


SPPS Racemization Method Development and Validation

As a pre-formed DL-stereoisomer mixture, this compound is an ideal system suitability standard for validating chiral capillary electrophoresis methods aimed at detecting and quantifying amino acid racemization during SPPS. Researchers can use it to benchmark the ≤0.4% per-cycle racemization rate and confirm a limit of detection of 0.05% for minor stereoisomers, as established in the analogous D-Tyr-L-Lys-L-Trp tripeptide system [1].

Conformational and SAR Studies of Urotensin II Receptor Ligands

The Ac- and NH2-protected Trp-Lys-Tyr backbone serves as a charge-neutral, linear template for probing the inverse γ-turn conformation required for UT receptor interaction. Conformational analysis of this protected tripeptide, in comparison to the azasulfuryl UII(4-11) analogs that achieved up to 50% reduction of native UII activity in aortic ring assays, can inform the design of the next generation of peptidomimetic UT modulators [2].

ACE Inhibitor Screening with Enhanced Proteolytic Stability

Screening campaigns targeting angiotensin-converting enzyme can employ Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 as a degradation-resistant analog of the patented Trp-Lys-Tyr ACE-inhibitory motif. The N-acetyl and C-amide caps protect against exopeptidase activity, reducing the risk of false negatives during prolonged enzymatic assay incubation. Activity can be benchmarked against known dipeptide ACE inhibitors such as Lys-Trp (IC50 = 1.63 μM) [3].

Racemic Peptide Library Construction for High-Throughput Screening

The intentionally racemic nature of this tripeptide makes it a convenient starting synthon for generating diverse stereoisomer libraries for high-throughput phenotypic or target-based screens. Each amino acid position contributes two stereochemical possibilities within a single synthesis product, effectively multiplying the number of chemical entities evaluated per well.

Quote Request

Request a Quote for Ac-DL-Trp-DL-Lys-DL-Tyr-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.